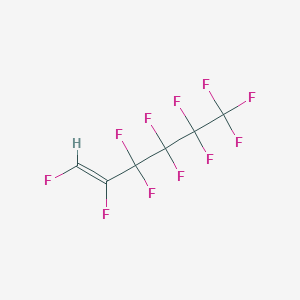

1H-Perfluorohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

168332-72-7 |

|---|---|

Molecular Formula |

C6HF11 |

Molecular Weight |

282.05 g/mol |

IUPAC Name |

(Z)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene |

InChI |

InChI=1S/C6HF11/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H/b2-1- |

InChI Key |

XBCWZRARCMLNAN-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)\F |

Canonical SMILES |

C(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |

Origin of Product |

United States |

Synthesis Methodologies for 1h Perfluorohex 1 Ene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward pathway to 1H-Perfluorohex-1-ene and its analogs. These techniques often involve the formation of the carbon-carbon double bond in a single, efficient step.

Mechanochemical Transformations Leading to this compound Formation

Mechanochemical synthesis, which utilizes mechanical energy to drive chemical reactions, has emerged as a sustainable and efficient method. numberanalytics.comhokudai.ac.jp This solvent-free approach offers advantages in terms of reduced waste and potentially novel reaction pathways. hokudai.ac.jp While specific examples of the direct mechanochemical synthesis of this compound are not extensively detailed in the provided information, the principles of mechanochemistry suggest its potential applicability. numberanalytics.comhokudai.ac.jp High-energy ball milling, for instance, can facilitate reactions between solid-state reactants, potentially enabling the formation of perfluoroalkenes from appropriate precursors. numberanalytics.com The efficiency of such reactions can be influenced by factors like the use of grinding auxiliaries and the physical state of the reactants. beilstein-journals.org

Nucleophilic Displacement Strategies for Perfluorinated Olefins

The synthesis of perfluorinated olefins often involves nucleophilic displacement reactions, where a nucleophile replaces a leaving group on a fluorinated substrate. researchgate.net Highly fluorinated alkenes are particularly susceptible to nucleophilic attack due to their electron-deficient nature. fluorine1.ru One strategy involves the reaction of a fluorinated carbanion with an appropriate electrophile. For instance, (benzenesulfonyl)difluoromethide, generated in situ, can undergo nucleophilic substitution with alkyl halides to form precursors for 1,1-difluoro-1-alkenes. google.com

Another approach is the direct functionalization of terminal perfluoroalkenes. However, this can be complicated by side reactions. For example, the reaction of perfluorohex-1-ene (B1329354) with sodium sulfite (B76179) can lead to the desired allyl sulfonate through vinylic substitution, but also yields a significant amount of the saturated sulfonic salt as an addition product. nih.gov The reactivity of perfluoroalkenes towards nucleophiles is a key aspect of their chemistry, enabling the synthesis of a wide variety of derivatives. fluorine1.ru

Precursor-Based Generation of Perfluoroalkenes

Perfluoroalkenes can be generated from various precursor molecules through controlled decomposition or elimination reactions. These methods offer alternative routes to these valuable compounds.

Thermal Degradation Pathways of Perfluoroalkyl Carboxylic Acids

High-temperature treatment of perfluoroalkyl carboxylic acids (PFCAs) can lead to the formation of perfluoroalkenes. nsf.govresearchgate.net The thermal degradation process is complex, involving multi-step free-radical reactions. nih.gov The initial step is often a C-C bond homolytic cleavage, forming carbon-centered radicals. nsf.govresearchgate.net These radicals can then undergo β-scission or lose a fluorine atom to form volatile perfluoroalkenes. nsf.govresearchgate.net Computational studies have shown that for PFCAs with a carbon backbone of C4 to C8, the formation of perfluoroalkenes is a significant pathway. nsf.gov The presence of materials like granular activated carbon (GAC) can accelerate the thermal decomposition of PFCAs at lower temperatures. nih.gov

Hydrothermal liquefaction of PFCAs also presents a pathway to related compounds. For example, perfluorooctanoic acid can be decarboxylated to form 1H-perfluoroheptane. au.dk

Dehydrofluorination Routes in Polymer Synthesis

Dehydrofluorination, the removal of a hydrogen and a fluorine atom, is a common method for introducing unsaturation into fluoropolymers, thereby creating perfluoroalkene structures within the polymer chain. numberanalytics.comgoogle.com This process is typically achieved by treating the fluoropolymer with a basic reagent. google.com For instance, polyvinylidene fluoride (B91410) (PVDF) can be dehydrofluorinated to create electrically conducting polymers. google.com The reaction can be carried out in a two-phase system using a phase transfer catalyst or in an aqueous emulsion. google.com The resulting unsaturation, often in the form of -CF=C(CF3)-, can be identified by techniques like 19F NMR and IR spectroscopy. google.com This method is crucial for producing fluoroelastomers with desirable properties for vulcanization. google.com

Functionalization Strategies for Perfluorohex-1-ene Derivatives

Once synthesized, perfluoroalkenes like this compound can be further modified to create a diverse range of derivatives with specific properties. These functionalization reactions are critical for tailoring the molecules for various applications. numberanalytics.com

The electron-deficient nature of the double bond in perfluoroalkenes makes them susceptible to attack by a wide range of nucleophiles, which is a key strategy for their functionalization. researchgate.netfluorine1.ru Reactions with N-, O-, and S-centered nucleophiles can lead to the formation of various derivatives, including enamines and heterocyclic compounds. fluorine1.ru

Heck-type coupling reactions represent another important functionalization strategy. rsc.org For instance, palladium-catalyzed reactions can couple unactivated olefins with fluorinated alkyl bromides. rsc.org Furthermore, Suzuki-Miyaura cross-coupling and aromatic nucleophilic substitution (SNAr) reactions have been successfully employed to functionalize chlorinated pyrimido[1,2-b]indazole derivatives, demonstrating the versatility of these methods for creating diverse trifluoromethylated compounds. mdpi.com

Introduction of Sulfonic Acid Moieties

The incorporation of sulfonic acid groups into perfluorinated structures is of particular interest for developing materials with high proton conductivity, such as those used in proton exchange membranes (PEMs) for fuel cells. A primary method for introducing a sulfonic acid moiety into the this compound backbone is through a nucleophilic displacement reaction. grafiati.comdntb.gov.ua

A notable strategy involves the reaction of perfluorohex-1-ene with sodium sulfite (Na₂SO₃) in a water/isopropanol solvent system. grafiati.com This reaction aims to substitute a fluorine atom with a sulfonate group. The process, however, is not without its challenges. A significant side reaction is the addition of the sulfite across the double bond, which results in the formation of a saturated sulfonic salt as a byproduct. grafiati.com

The reaction yields a mixture of the desired allylic product, perfluoro-hex-2-enesulfonate, and the addition product. Spectroscopic analysis, such as ¹⁹F-NMR, is crucial for characterizing the product distribution. For instance, the allylic product exhibits characteristic signals for the trifluoromethyl (CF₃) group and the perfluorinated double bond (-CF=CF-), while the saturated addition product shows a distinct signal for a -CFH- group. grafiati.com

Following the initial reaction with sodium sulfite, the resulting sulfonate salt can be further modified, for example, through esterification with trimethyl orthoformate to yield the corresponding methyl sulfonate ester. grafiati.com

Advanced Coupling Reactions

The carbon-carbon double bond in this compound and its derivatives provides a reactive site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex fluorinated molecules by forming new carbon-carbon or carbon-heteroatom bonds. Key examples of such advanced coupling reactions applicable to perfluoroalkenes include the Heck, Suzuki, and Stille reactions. researchgate.netmdpi.comnih.govmdpi.comlibretexts.org

Heck Reaction: The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes. In the context of perfluoroalkenes, this reaction has been successfully employed to couple these fluorinated substrates with aryl halides or arenediazonium salts. researchgate.netmdpi.comresearchgate.net For instance, the coupling of perfluoroalkenes with arenediazonium salts, catalyzed by palladium acetate, provides an efficient route to perfluoroalkenylated aryl compounds. researchgate.net Specialized catalysts, such as pincer palladium complexes, have also been developed to improve the efficiency and selectivity of Heck couplings between perfluoroalkyl-substituted ethylenes and aryl halides, allowing for the synthesis of a variety of aromatics with fluorous ponytails. mdpi.com

| Catalyst | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ | Perfluoroalkene, Arenediazonium salt | Perfluoroalkenylated arene | Moderate to Excellent | researchgate.net |

| Pincer-Pd Complex | Perfluoroalkyl alkene, Aryl halide | Perfluoroalkenylated aryl compound | Moderate to Excellent | mdpi.com |

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org While specific examples with this compound are not extensively documented, the general methodology is applicable to fluorinated alkenes. The reaction typically involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org The development of Suzuki reactions for electron-deficient aryl fluorides demonstrates the potential for applying this chemistry to perfluoroalkenes. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. nih.gov This method has been utilized in fluorous synthesis, where fluorous tin reactants are coupled with various halides. nih.gov The reaction conditions are generally mild, and the use of fluorous reagents can simplify product purification through fluorous solid-phase extraction (F-SPE). nih.gov This approach allows for the synthesis of complex molecules containing perfluoroalkyl chains.

These advanced coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of molecular architectures for diverse applications.

Reaction Mechanisms and Pathways of 1h Perfluorohex 1 Ene

Radical Reaction Mechanisms

Radical reactions involving 1H-Perfluorohex-1-ene are characterized by processes that can lead to the formation of long polymer chains or specific molecular fragments, depending on the conditions.

Radical-Initiated Polymerization Dynamics

The polymerization of vinyl monomers via a free-radical mechanism is a cornerstone of polymer science, proceeding through the fundamental steps of initiation, propagation, and termination. fujifilm.com Initiators, such as peroxides or azo compounds, are typically decomposed thermally to generate active radical species that attack the monomer's double bond. fujifilm.com

While specific studies on the radical polymerization of this compound are not extensively detailed in available literature, research on its close analogue, perfluorohex-1-ene (B1329354) (C₆F₁₂), provides significant insight into the potential dynamics. The polymerization of perfluorohex-1-ene is notably challenging and requires extreme conditions. Research has shown that its homopolymer can be synthesized using ultrahigh pressures of 15,000–16,000 atmospheres and high temperatures. fluorine1.ru In these experiments, a perfluorinated peroxide initiator was essential for the reaction to proceed; attempts at polymerization without an initiator did not yield a polymer. fluorine1.ru This suggests that the steric hindrance and electronic effects of the perfluoroalkyl chain necessitate significant energy input to overcome the activation barrier for polymerization. The resulting homopolymer of perfluorohex-1-ene is a partially crystalline material soluble in perfluorinated solvents. fluorine1.ru

It has also been noted that some perfluorinated monomers can act as initiators themselves in copolymerization reactions at high pressures. fluorine1.ru The polymerization process can result in different stereochemical arrangements, including "head-to-head" or "head-to-tail" linking of monomer units. fluorine1.ru

| Parameter | Condition | Source |

| Monomer | Perfluorohex-1-ene (analogue) | fluorine1.ru |

| Pressure | 15,000 - 16,000 atm | fluorine1.ru |

| Temperature | 180 - 240 °C | fluorine1.ru |

| Initiator | Perfluorinated Peroxide | fluorine1.ru |

| Outcome | Partially crystalline homopolymer | fluorine1.ru |

Radical Fragmentation Processes

Radical fragmentation is a key process in mass spectrometry, where a molecule is ionized by an electron beam to form a radical cation (M•+), which is energetically unstable and breaks down into smaller, charged fragments and neutral radicals. ic.ac.uk The fragmentation patterns are not random; they are governed by the relative stability of the resulting fragments, with cleavages that form more stable cations or radicals being favored. purdue.edu

For this compound (C₆HF₁₁), the molecular ion would be [C₆HF₁₁]•+. The fragmentation would likely proceed through several pathways:

Alpha (α)-Cleavage: This involves the breaking of a bond adjacent to a functional group or heteroatom. ic.ac.uk In the case of this compound, cleavage of the C-C bond alpha to the double bond is a probable pathway.

Sigma-Bond Dissociation: The ionization process weakens C-C bonds, making them susceptible to cleavage. ic.ac.uk Fragmentation tends to occur preferentially at points of branching or where a more stable carbocation can be formed. ic.ac.uk

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement in carbonyl compounds or retro-Diels-Alder reactions in cyclic systems, can also occur, leading to characteristic neutral losses. ic.ac.uk

Given the high strength of C-F bonds, fragmentation of this compound would preferentially involve the cleavage of C-C bonds. The loss of various perfluoroalkyl radicals would lead to a series of fragment ions.

| Parent Ion | Proposed Neutral Loss | Fragment Ion Formula | Description | Source |

| [C₆HF₁₁]•+ | •CF₃ | [C₅HF₈]+ | Loss of a trifluoromethyl radical | ic.ac.ukmsu.edu |

| [C₆HF₁₁]•+ | •C₂F₅ | [C₄HF₆]+ | Loss of a pentafluoroethyl radical | ic.ac.ukmsu.edu |

| [C₆HF₁₁]•+ | •C₃F₇ | [C₃HF₄]+ | Loss of a heptafluoropropyl radical | ic.ac.ukmsu.edu |

| [C₆HF₁₁]•+ | •C₄F₉ | [C₂HF₂]+ | Loss of a nonafluorobutyl radical | ic.ac.ukmsu.edu |

Ionic Reaction Pathways

The pronounced electronic effects of the fluorine atoms are the primary determinant of the ionic reactivity of this compound.

Nucleophilic Addition Mechanisms

Nucleophilic addition reactions involve the attack of a nucleophile—an electron-rich species—on an electrophilic center. numberanalytics.com In alkenes, this reaction is facilitated when the double bond is electron-deficient. The double bond in this compound is highly electrophilic due to the strong inductive electron-withdrawal by the eleven fluorine atoms. This makes it a prime substrate for nucleophilic attack. researchgate.net

The mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbon of the C=C double bond. This attack breaks the π-bond, and the electron pair moves to the adjacent carbon, forming a carbanion intermediate. geeksforgeeks.orglibretexts.org

Protonation: The resulting carbanion is a strong base and is subsequently neutralized, typically by protonation from a protic solvent or a weak acid, to yield the final addition product. geeksforgeeks.orglibretexts.org

For this compound, the attack is regioselective. The nucleophile will preferentially add to the internal carbon (C2) of the double bond. This directs the formation of the carbanion at the terminal carbon (C1), where the negative charge can be stabilized to some extent by the adjacent fluorine atom. Aromatic aldehydes are noted to be less reactive in these additions compared to aliphatic ones due to the electron-donating resonance effect. geeksforgeeks.org

Electrophilic Interactions

Electrophilic addition is a characteristic reaction of typical, electron-rich alkenes, where the π-bond acts as a nucleophile to attack an electrophile. numberanalytics.com However, for perfluoroalkenes like this compound, this reaction pathway is highly disfavored. The intense electron-withdrawing nature of the perfluoroalkyl group severely depletes the electron density of the double bond, rendering it a very poor nucleophile. researchgate.netnih.gov Consequently, it is highly unreactive towards attack by electrophilic agents such as halogens or protic acids under standard ionic conditions. researchgate.net While some highly reactive electrophiles might induce a reaction, it is not a characteristic or synthetically useful pathway for this class of compounds.

Cycloaddition and Oligomerization Phenomena

Cycloaddition reactions are concerted processes that form a cyclic product through the reorganization of electrons from two separate π-systems. msu.edu

The most well-known of these is the [4+2] Diels-Alder reaction, which involves a conjugated diene and a "dienophile". libretexts.org The reaction is significantly enhanced when the dienophile possesses electron-withdrawing substituents. libretexts.org Due to the highly electron-deficient nature of its double bond, this compound is expected to be an excellent dienophile, readily reacting with electron-rich dienes to form six-membered rings.

Other cycloaddition pathways, such as [2+2] cycloadditions, are also possible. While many [2+2] additions require photochemical energy, certain activated alkenes, including fluoroalkenes, can undergo thermal [2+2] reactions. libretexts.org Studies on related fluoroalkenes have demonstrated their participation in both [4+2] and [2+2] cycloadditions, with the specific pathway often depending on the reaction partner. sci-hub.se

Oligomerization, the formation of short polymer chains, can sometimes occur as a competing or parallel process during reactions intended for cycloaddition, particularly under thermal conditions where radical pathways may be initiated. researchgate.netmdpi.com

Perfluoroalkene Reactivity in Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a suitable partner in various cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic frameworks. The general reactivity patterns of fluoroalkenes suggest that this compound would likely participate in several types of cycloadditions.

[2+2] Cycloaddition: The thermal or photochemical [2+2] cycloaddition of alkenes is a common method for the synthesis of cyclobutane (B1203170) rings. fluorine1.ru For perfluoroalkenes, these reactions can be initiated photochemically or thermally. The reaction of this compound with another alkene, either electron-rich or electron-poor depending on the reaction conditions, could be expected to form a fluorinated cyclobutane ring. The mechanism of these reactions often proceeds through a diradical intermediate, and the regiochemistry of the addition would be influenced by the stability of this intermediate. researchgate.net

1,3-Dipolar Cycloaddition: 1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. acs.orgrsc.org In these reactions, a 1,3-dipole reacts with a dipolarophile. Given its electron-deficient character, this compound is expected to be an excellent dipolarophile. It would likely react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to produce a range of fluorinated five-membered heterocycles like triazoles, isoxazoles, and isoxazolidines, respectively. researchgate.netmolaid.com The regioselectivity of these cycloadditions is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.

Controlled Oligomerization Studies

The controlled oligomerization of alkenes allows for the synthesis of specific, well-defined molecules containing a small number of repeating monomer units. This is in contrast to polymerization, which typically results in a distribution of high molecular weight polymers.

Research specifically detailing the controlled oligomerization of this compound to form dimers, trimers, or other small oligomers is not extensively reported in the scientific literature. However, studies on the polymerization of the related monomer, perfluorohex-1-ene, under high pressure have been conducted, resulting in the formation of a homopolymer. fluorine1.ru This indicates that the carbon-carbon double bond in the perfluorohexene backbone is capable of undergoing radical chain growth.

For controlled oligomerization to be achieved, specific catalysts or reaction conditions are typically required to limit the extent of polymerization. This can involve the use of chain transfer agents, specific organometallic catalysts, or reaction conditions that favor the formation of low molecular weight products. While general methods for the controlled oligomerization of other alkenes are known, their application to this compound has not been specifically documented. nih.gov Future research in this area would be necessary to establish viable methods for the controlled synthesis of oligomers from this compound.

Polymerization Studies of 1h Perfluorohex 1 Ene

Homopolymerization Research

Homopolymerization of 1H-Perfluorohex-1-ene, the process of forming a polymer from a single type of monomer, has been successfully achieved, though it often requires specialized techniques to overcome the inherent challenges of polymerizing perfluorinated compounds.

Ultrahigh Pressure Polymerization Methodologies

The homopolymer of this compound has been synthesized utilizing an ultrahigh pressure method. fluorine1.ru This technique involves subjecting the monomer, CF₂=CF-(CF₂)₃–CF₃, to pressures in the range of 15-16 thousand atmospheres (atm). fluorine1.ru The synthesis is typically carried out in Teflon ampoules within cylinder-piston molds. fluorine1.ru Research has shown that this method can yield a partially crystalline homopolymer that is soluble in perfluorinated solvents and capable of forming films. fluorine1.ru

The reaction is conducted at temperatures between 180-240°C for extended periods, ranging from 168 to 336 hours. fluorine1.ru Prior to synthesis, the monomer is distilled in an argon atmosphere to remove dissolved oxygen, a known inhibitor of radical polymerization. fluorine1.ru

Initiator Systems in Perfluorohex-1-ene (B1329354) Homopolymerization

Initial attempts to polymerize this compound at ultrahigh pressure without an initiator were unsuccessful in forming a polymer. fluorine1.ru Subsequent research demonstrated the necessity of an initiator for the reaction to proceed. A perfluorinated peroxide initiator based on pentafluorobenzoic acid, at a molar concentration of 1.5-2.2%, has been effectively used. fluorine1.ru The synthesis proceeds via a radical mechanism. fluorine1.ru

| Parameter | Value |

| Monomer | This compound (H1) |

| Pressure | 15-16 thousand atm |

| Temperature | 180-240°C |

| Initiator | Perfluorinated peroxide based on pentafluorobenzoic acid |

| Initiator Concentration | 1.5-2.2 mol% |

| Reaction Time | 168-336 hours |

Table 1: Conditions for Ultrahigh Pressure Homopolymerization of this compound. fluorine1.ru

Steric Considerations in Perfluorinated Olefin Polymerization

Perfluorinated olefins, including this compound, often present challenges in polymerization due to steric hindrance. fluorine1.ru The bulky perfluoroalkyl chain can impede the approach of the monomer to the growing polymer chain. This steric hindrance is a known difficulty in the radical polymerization of olefins from the homologous series CF₂=CF-Rբ, where Rբ is an aliphatic perfluorinated radical. fluorine1.ru

The use of ultrahigh pressure is a key strategy to overcome these steric barriers, forcing the monomers into closer proximity to facilitate the polymerization reaction. fluorine1.ru The resulting homopolymer of this compound is a medium-high molecular weight substance, with an average macromolecular globule diameter of 5.4 nm as measured by dynamic light scattering in perfluorooctane. fluorine1.ru

Copolymerization Investigations

The properties of this compound can be further tailored by copolymerizing it with other monomers. These studies have led to the development of amorphous materials with desirable optical and physical properties.

Copolymerization with Perfluoro-2,2-dimethyl-1,3-dioxole

Copolymers of this compound (H1) and perfluoro-2,2-dimethyl-1,3-dioxole (D1) have been synthesized using the ultrahigh pressure method. fluorine1.rufluorine1.ru This process was carried out at pressures of 14-15 thousand atm and a temperature of 150°C, with reaction times ranging from 168 to 336 hours. fluorine1.rufluorine1.ru Notably, this copolymerization was achieved without the use of initiators. fluorine1.rufluorine1.ru

The resulting copolymers, denoted as D1₁₋ₓH1ₓ, exhibit properties that depend on the molar concentration (x) of the H1 units. fluorine1.rufluorine1.ru When the molar content of H1 is less than 35%, the copolymers are amorphous. fluorine1.rufluorine1.ru These amorphous copolymers are characterized by high optical transparency in the visible and near-infrared regions and a low refractive index (n = 1.29-1.30 at a wavelength of 632.8 nm). fluorine1.rufluorine1.ru They are also soluble in perfluorinated solvents and can form films, making them promising for applications in integrated optical devices. fluorine1.rufluorine1.ru If the molar content of H1 exceeds 35%, the resulting copolymers are partially crystalline. fluorine1.rufluorine1.ru

| Monomer 1 (D1) | Monomer 2 (H1) | Pressure (atm) | Temperature (°C) | Initiator | Resulting Copolymer (D1₁₋ₓH1ₓ) |

| Perfluoro-2,2-dimethyl-1,3-dioxole | This compound | 14,000-15,000 | 150 | None | Amorphous (if x < 35 mol%), Partially Crystalline (if x > 35 mol%) |

Table 2: Synthesis and Properties of Perfluoro-2,2-dimethyl-1,3-dioxole and this compound Copolymers. fluorine1.rufluorine1.ru

Integration with Vinylidene Fluoride (B91410) Derivatives in Membrane Synthesis

While direct copolymerization studies of this compound with vinylidene fluoride (VDF) for membrane synthesis are not extensively detailed in the provided context, the broader field of fluoropolymer chemistry indicates the potential for such integrations. The synthesis of various perfluorinated monomers, including derivatives of this compound, is being explored for the preparation of proton exchange membranes. mdpi.comresearchgate.net These efforts often involve creating monomers with specific functional groups that can be polymerized to form membranes with desired properties. mdpi.comresearchgate.net

For instance, research into functional poly(vinylidene fluoride) (PVDF) copolymer membranes has involved grafting other molecules onto the PVDF backbone to create materials with specific functionalities. rsc.orgresearchgate.net This suggests a pathway where this compound or its derivatives could be incorporated into PVDF-based structures to tailor membrane properties for various applications.

Influence of Monomer Feed Ratios on Copolymer Structure

The composition and structure of copolymers derived from this compound are significantly influenced by the monomer feed ratios during polymerization. In copolymerization, the relative amounts of each monomer incorporated into the polymer chain are determined by the monomer reactivity ratios (r1 and r2) and the initial feed composition. copoldb.jpnii.ac.jp The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). nii.ac.jp

For instance, in the copolymerization of two monomers, M1 and M2, the instantaneous molar fraction of M1 in the polymer (F1) is related to the molar fractions in the monomer feed (f1 and f2) by the Mayo-Lewis equation. rsc.orgmdpi.com This relationship dictates the final microstructure of the copolymer. copoldb.jp Studies on various copolymer systems demonstrate that altering the initial monomer feed ratio directly impacts the final copolymer composition. researchgate.netresearchgate.net For example, in the synthesis of poly(acrylonitrile-co-2-methylenesuccinamic acid) copolymers, increasing the content of the comonomer in the feed led to a gradual decrease in both the conversion and molecular weight of the resulting polymer. researchgate.net Similarly, the composition of copolymers of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyl dithiophosphonate and EDOT was successfully controlled by adjusting the monomer feed ratios. researchgate.net

The following table illustrates the general principle of how monomer feed ratios can affect copolymer composition, based on common copolymerization behaviors.

| Monomer 1 (M1) Feed Ratio (f1) | Monomer 2 (M2) Feed Ratio (f2) | Expected M1 in Copolymer (F1) | Expected Copolymer Microstructure |

| Low | High | Low | Predominantly M2 units with isolated M1 units |

| Medium | Medium | Varies based on r1 and r2 | Random or alternating distribution of M1 and M2 units |

| High | Low | High | Predominantly M1 units with isolated M2 units |

This table presents a generalized relationship. The exact copolymer composition (F1) is dependent on the specific monomer reactivity ratios (r1, r2) as defined by the Mayo-Lewis equation.

In the context of this compound, while specific reactivity ratios with various comonomers are not detailed in the provided search results, the general principles of copolymerization kinetics would apply. The steric hindrance and electronic effects of the perfluoroalkyl chain in this compound would significantly influence its reactivity ratios with other monomers, thereby controlling the incorporation of the perfluorohexene units into the copolymer backbone based on the feed composition. fluorine1.ru

Advanced Polymerization Techniques

Plasma polymerization is a versatile technique for depositing thin, highly cross-linked, and pinhole-free polymer films onto various substrates. utwente.nlresearchgate.net This method utilizes the energy of a plasma to activate and polymerize monomer vapors, leading to the formation of thin films with unique properties. researchgate.netmdpi.com For fluorinated monomers like this compound, plasma polymerization offers a route to create hydrophobic and chemically inert surfaces. mdpi.com

In a study involving a similar fluorinated monomer, methyl perfluorohex-2-ene-1-sulfonate, plasma polymerization was investigated for the deposition of thin film membranes. mdpi.com The process involves introducing the monomer vapor into a reactor where a low-pressure glow discharge is maintained. utwente.nl The plasma environment fragments the monomer molecules, creating reactive species (radicals and ions) that polymerize on the substrate surface. researchgate.net

The properties of the resulting plasma-polymerized film are highly dependent on the plasma parameters, particularly the power input. mdpi.commdpi.com For instance, when polymerizing methyl perfluorohex-2-ene-1-sulfonate, low plasma power (20 W) resulted in thin films with high retention of the original monomer structure. mdpi.com However, increasing the plasma power led to more extensive fragmentation of the precursor molecule, resulting in changes to the film's chemical composition, such as an increase in hydroxyl and S-F groups. mdpi.com This demonstrates that by controlling the plasma conditions, the chemical and physical properties of the deposited film can be tailored for specific applications, such as biomedical coatings or filtration membranes. mdpi.comjcu.edu.au

| Plasma Parameter | Effect on Polymer Film | Reference |

| Low Power (e.g., 20 W) | High retention of monomer structure in the film. | mdpi.com |

| High Power | Increased fragmentation of the monomer, altering the film's chemical composition. | mdpi.com |

| Deposition Time | Can influence the degree of polymer ablation and surface morphology. | researchgate.net |

Controlled polymerization techniques, also known as living or reversible-deactivation radical polymerization (RDRP), offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.commdpi.com The main RDRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com These techniques are characterized by the suppression of chain termination reactions, allowing polymer chains to grow in a controlled manner. mdpi.com

While specific applications of these advanced strategies to this compound are not extensively detailed in the provided results, the principles are broadly applicable to vinyl monomers. For instance, the controlled synthesis of copolymers of pentafluorostyrene and methyl methacrylate (B99206) has been successfully achieved using NMP. mdpi.com Such methods could potentially be adapted for this compound to create well-defined block copolymers or polymers with specific end-group functionalities. bioengineer.org

The development of novel catalytic systems is a key aspect of emerging polymerization strategies. bioengineer.org For example, recent research has shown that dinuclear nickel complexes can facilitate a chain-growth mechanism for the synthesis of conjugated polymers, offering an alternative to traditional cross-coupling methods. nih.gov These innovative approaches, which provide meticulous control over stereochemistry and sequence, could pave the way for producing high-performance polymers from challenging monomers like this compound. bioengineer.org The ability to control the macromolecular architecture opens up possibilities for creating materials with tailored properties for advanced applications. rsc.org

Plasma Polymerization for Thin Film Applications

Macromolecular Architecture and Morphological Characterization of Perfluorohex-1-ene Polymers

The arrangement of polymer chains (macromolecular architecture) and the resulting large-scale structure (morphology) are critical in determining the physical and mechanical properties of a polymer. numberanalytics.comnih.gov

Polymers can exist in amorphous or semi-crystalline states. mcpolymers.com Amorphous polymers have a disordered, random arrangement of chains, much like a plate of cooked spaghetti. mcpolymers.comimpactplastics.co Crystalline regions in a polymer, on the other hand, feature highly ordered and tightly packed chains arranged in structures called lamellae. mcpolymers.comlibretexts.org Most crystalline polymers are actually semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. mcpolymers.comimpactplastics.co

A homopolymer synthesized from this compound using ultrahigh pressure was found to be partially crystalline. fluorine1.ru The presence of crystallinity was confirmed by X-ray diffraction, which showed distinct peaks corresponding to the ordered arrangement of the polymer chains. fluorine1.ru However, it was also noted that copolymers of this compound with other perfluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole, are amorphous. fluorine1.ru This suggests that the introduction of a comonomer disrupts the regular chain packing, preventing the formation of a crystalline lattice. The degree of crystallinity in a polymer significantly affects its properties; crystalline regions generally impart higher mechanical strength and thermal stability. numberanalytics.com

| Polymer Type | Morphology | Evidence |

| Poly(this compound) Homopolymer | Partially Crystalline | X-ray diffraction pattern shows crystalline peaks. fluorine1.ru |

| Copolymers of this compound | Amorphous | Studies have shown that its copolymers with other perfluorinated monomers are amorphous. fluorine1.ru |

The polymerization of this compound proceeds via a chain-growth mechanism, where monomer units add sequentially to an active site on the growing polymer chain. wikipedia.orgresolvemass.ca This process typically involves initiation, propagation, and termination steps. wikipedia.org In the case of the ultrahigh-pressure polymerization of this compound, a perfluorinated peroxide initiator was used to generate the initial active species required for the polymerization to commence. fluorine1.ru

The resulting polymer consists of a backbone of carbon atoms with perfluoroalkyl side chains. The primary linkage in the polymer chain is formed by the reaction of the C=C double bond of the monomer. Spectroscopic analysis, such as FTIR, can confirm the polymerization by showing the disappearance of the C=C stretching peak that is present in the monomer. mdpi.com

Analysis of the macromolecular structure of the synthesized poly(this compound) involved measuring the average hydrodynamic diameter of its macromolecular globules in a perfluorinated solvent using dynamic light scattering. fluorine1.ru This measurement provides an estimation of the polymer's molecular size. fluorine1.ru The study found an average globule diameter of 5.4 nm for the homopolymer synthesized under high pressure. fluorine1.ru This type of analysis is crucial for understanding the polymer's behavior in solution and for relating its molecular characteristics to its bulk properties.

Advanced Characterization Techniques in 1h Perfluorohex 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds like 1H-Perfluorohex-1-ene. veeprho.com The presence of both proton (¹H) and fluorine-¹⁹ (¹⁹F) nuclei allows for a multi-faceted analysis of the molecule's structure and purity.

¹⁹F NMR for Fluorine Environments and Structural Elucidation

Fluorine-19 NMR spectroscopy is particularly powerful for analyzing fluorinated organic molecules due to the ¹⁹F nucleus's 100% natural abundance and high sensitivity, which is comparable to that of protons. biophysics.orgscholaris.ca A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes the likelihood of signal overlap, even in complex molecules. magritek.com This feature allows for the clear differentiation of fluorine atoms in various chemical environments within the this compound molecule.

In the context of this compound, ¹⁹F NMR spectra would reveal distinct signals for the fluorine atoms at different positions along the perfluorinated carbon chain. The chemical shift of each signal provides information about the local electronic environment of the fluorine nucleus. For instance, the fluorine atoms on the double bond (vinylic fluorines) would have significantly different chemical shifts compared to those on the saturated part of the carbon chain. Furthermore, coupling between adjacent fluorine nuclei (F-F coupling) provides valuable data on the connectivity of the carbon skeleton, aiding in the definitive structural confirmation of the molecule.

The non-destructive nature and relative speed of ¹⁹F NMR make it a reliable method for quantitative analysis without the need for extensive sample preparation or reference standards that are often required for chromatographic techniques. rsc.org

¹H NMR for Proton Environments and Impurity Profiling

While ¹⁹F NMR provides insight into the fluorinated portion of the molecule, proton (¹H) NMR spectroscopy is essential for characterizing the hydrogen environment. In this compound, the ¹H NMR spectrum is expected to show a characteristic signal for the single proton attached to the double bond. The chemical shift and coupling pattern of this proton are influenced by the adjacent fluorine atoms, providing further structural confirmation.

A crucial application of ¹H NMR in the study of this compound is impurity profiling. veeprho.com The presence of unwanted byproducts or residual starting materials from its synthesis can often be detected and quantified using ¹H NMR. pitt.edusigmaaldrich.com Since most organic impurities will contain protons, their signals will appear in the ¹H NMR spectrum, often in distinct regions from the signal of the target compound. By integrating the signals, the relative amounts of impurities can be determined. The technique is sensitive to low molecular weight organic compounds and its non-destructive nature is a significant advantage. veeprho.com

| Technique | Nucleus | Key Information Provided for this compound | Advantages |

|---|---|---|---|

| ¹⁹F NMR | Fluorine-19 | - Chemical shifts of individual fluorine atoms

| - High sensitivity

|

| ¹H NMR | Proton | - Chemical shift of the vinylic proton

| - Ubiquity of protons in organic impurities

|

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in the analysis of this compound and related compounds for identification, quantification, and structural elucidation, often in combination with chromatographic separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a go-to technique for the analysis of volatile compounds like this compound. scioninstruments.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint of each compound. For this compound, the mass spectrum would show the molecular ion peak, corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. GC-MS is particularly useful for identifying volatile byproducts or degradation products that may be present in a sample of this compound. researchgate.netlabrulez.combibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Characterization

For the analysis of less volatile compounds or complex mixtures that are not amenable to GC, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. perkinelmer.com LC separates compounds in a liquid mobile phase based on their physicochemical properties, such as polarity. The separated compounds are then introduced into the mass spectrometer for detection.

LC-MS is highly sensitive and selective, making it ideal for identifying and quantifying components in complex matrices. nih.govbu.edu In the context of this compound research, LC-MS could be employed to analyze reaction mixtures, identify non-volatile impurities, or study the products of its reactions with other molecules. The use of tandem mass spectrometry (LC-MS/MS) can provide even greater structural information by fragmenting selected ions, which is invaluable for the characterization of unknown compounds in a mixture. perkinelmer.comnih.gov

High-Resolution Mass Spectrometry in Speciation Studies

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a compound. labmanager.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). nih.govspectroscopyonline.com

In speciation studies involving this compound, HRMS can be used to identify the various chemical forms or species that the compound may exist in, for example, as complexes with metals or as degradation products in environmental or biological samples. nih.govfrontiersin.org The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, enables the separation and identification of closely related species in a complex mixture, providing a detailed understanding of the chemical transformations of this compound. labmanager.comnih.govchemrxiv.org

| Technique | Primary Application for this compound | Key Information Provided | Advantages |

|---|---|---|---|

| GC-MS | Identification of volatile compounds and byproducts scioninstruments.comthermofisher.com | - Retention time for separation

| - Excellent for volatile and thermally stable compounds

|

| LC-MS | Analysis of complex mixtures and non-volatile compounds nih.govnih.gov | - Retention time for separation

| - Wide applicability to a range of compounds

|

| HRMS | Elemental composition determination and speciation studies nih.govfrontiersin.org | - Highly accurate mass measurements

| - Unambiguous identification of compounds nih.gov |

Thermal Analysis Methods

Thermal analysis techniques measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mt.com These methods are crucial for determining the thermal transitions that dictate the processing conditions and service temperature range of polymeric materials. ajchem-a.com

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to study the thermal behavior of polymers. hu-berlin.deresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rigaku.com This analysis reveals key thermal events such as glass transitions (Tg), crystallization (Tc), and melting (Tm). netzsch.com For semi-crystalline polymers, the DSC thermogram typically shows a step-like change in the baseline at the glass transition temperature, which corresponds to the amorphous regions gaining mobility, and an endothermic peak at the melting temperature, where the crystalline domains transition to a disordered molten state. hu-berlin.demdpi.com

Research indicates that the homopolymer of this compound is partially crystalline. fluorine1.ru Consequently, a DSC analysis is expected to reveal both a glass transition temperature and a melting temperature. The Tg would characterize the transition from a glassy to a rubbery state for the amorphous fraction of the polymer, while the Tm would define the melting point of the crystalline lamellae. Quantifying the heat associated with the melting peak (heat of fusion) allows for the calculation of the percent crystallinity when compared to a 100% crystalline reference standard. tainstruments.com While these thermal events are anticipated for poly(this compound), specific experimental Tg and Tm values are not available in the reviewed literature.

Table 1: Illustrative DSC Data for a Semi-Crystalline Polymer

This table illustrates the type of data obtained from a DSC analysis of a semi-crystalline polymer. The values are representative and not specific to poly(this compound).

| Thermal Transition | Event Type | Typical Temperature Range (°C) |

| Glass Transition (Tg) | Baseline Step (Endothermic) | Varies |

| Melting Temperature (Tm) | Peak (Endothermic) | Varies |

Structural and Supramolecular Characterization

Understanding the arrangement of polymer chains at various length scales is critical for correlating material structure with macroscopic properties. Scattering techniques are powerful tools for probing both the crystalline order and the dimensions of polymer molecules in solution.

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is an essential technique for investigating the crystalline structure of materials. sumitomo-chem.co.jpnih.gov The method involves directing a beam of X-rays at a sample and measuring the intensity of the scattered rays at wide angles. sumitomo-chem.co.jp For polymers, WAXS patterns can distinguish between amorphous materials, which produce broad, diffuse halos, and semi-crystalline materials, which exhibit sharp Bragg diffraction peaks superimposed on an amorphous halo. fluorine1.ru The positions of these peaks relate to the spacing between atomic planes within the crystal lattice, while their intensity and breadth can provide information on the degree of crystallinity and the size of the crystallites. sumitomo-chem.co.jp

In a study of the homopolymer synthesized from this compound, WAXS analysis confirmed the material's semi-crystalline nature. fluorine1.ru The diffraction pattern displayed sharp peaks, indicating the presence of ordered crystalline domains. fluorine1.ru The observation that films of the homopolymer become dull over time suggests the formation of polycrystallites, which is consistent with the WAXS data. fluorine1.ru

Table 2: WAXS Diffraction Peaks for Poly(this compound)

This table presents the specific diffraction peaks observed in a WAXS analysis of the this compound homopolymer, confirming its partial crystallinity.

| Observed Peak (2θ) |

| 10.68° |

| 20.73° |

| 31.71° |

| 37.16° |

Source: Fluorine Notes, 2023 fluorine1.ru

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or macromolecules suspended in a liquid. The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of the intensity correlation function allows for the calculation of the particles' diffusion coefficient, which can then be related to their hydrodynamic diameter via the Stokes-Einstein equation.

DLS has been successfully applied to characterize the homopolymer of this compound. Current time information in Bangalore, IN. In this research, the polymer was dissolved in a perfluorinated solvent to measure the size of the macromolecular structures. Current time information in Bangalore, IN. The analysis provided a direct measurement of the average size of the polymer globules in solution. Current time information in Bangalore, IN.

Table 3: DLS Measurement of Poly(this compound) Macromolecular Globules

This table shows the average macromolecular size of the this compound homopolymer as determined by DLS analysis in a perfluorinated solvent.

| Parameter | Measurement Medium | Value |

| Average Globule Diameter | Perfluorooctane | 5.4 nm |

Source: Fluorine Notes, 2023 Current time information in Bangalore, IN.

Computational and Theoretical Investigations of 1h Perfluorohex 1 Ene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules like 1H-Perfluorohex-1-ene. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. mdpi.comwikipedia.org This information is then used to predict a wide array of chemical properties and behaviors.

Density Functional Theory (DFT) has become a primary computational tool for studying complex chemical systems, including hydrofluoroolefins (HFOs). imperial.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for investigating reaction energetics and pathways. imperial.ac.ukbeilstein-journals.org

DFT calculations are widely used to explore potential energy surfaces for various reactions involving fluoroalkenes. researchgate.net These studies can determine the energies of reactants, products, transition states, and intermediates, allowing for the calculation of key thermodynamic and kinetic parameters. Common applications include:

Reaction Enthalpies (ΔH): To determine whether a reaction is exothermic or endothermic. acs.org

Activation Energies (Ea): To predict reaction rates and understand the feasibility of different reaction pathways. acs.org

Reaction Mechanisms: To elucidate the step-by-step process of a chemical transformation, such as oxidation, addition, or elimination reactions. acs.orgnih.gov

For instance, DFT has been employed to study the oxidation mechanisms of HFOs by atmospheric radicals like •OH, showing that addition reactions are typically exothermic and are the main degradation pathways. acs.org In the context of this compound formation, DFT could be used to model its synthesis from the corresponding perfluoroalkyl carboxylic acid (PFHxA). One study reported the quantitative conversion of PFHxA to this compound via a mechanochemical reaction with aluminum oxide, a process whose mechanism and energetics are well-suited for DFT analysis. mdpi.com Hybrid functionals, which mix DFT with Hartree-Fock exchange energies, are frequently used for these types of calculations. uni-muenchen.de

Table 1: Representative Energetic Data from DFT Studies on Related Fluoro-Compounds

| Reaction Type / Process | System Studied | Parameter | Calculated Value (kcal/mol) | Reference |

| C-C Bond Homolysis | Linear PFCAs (C4-C8) | Bond Dissociation Energy | ~75-90 | nih.govnsf.gov |

| β-Scission | Carbon-centered radicals from PFCAs | Activation Energy (Ea) | ~30-40 | acs.orgnih.govnsf.gov |

| F Atom Shift | Carbon-centered radicals from PFCAs | Activation Energy (Ea) | ~30-45 | nih.govnsf.gov |

| •F Loss to form Perfluoroalkene | Carbon-centered radicals from PFCAs | Reaction Enthalpy (ΔH) | ~50-80 | acs.orgnih.govresearchgate.net |

Ab initio molecular orbital theory encompasses a set of methods based on first principles, meaning they are derived directly from theoretical principles with no inclusion of experimental data or empirical parameterization. dtic.milwiley.com These methods solve the Hartree-Fock equations or go beyond them to include electron correlation, which is crucial for accurate predictions. dtic.mil In molecular orbital (MO) theory, electrons are not assigned to individual bonds but are considered to move under the influence of all nuclei in the molecule, described by molecular orbitals that can extend over the entire molecule. wikipedia.org

For this compound, ab initio calculations can provide a detailed picture of its electronic structure:

Molecular Orbitals (MOs): The shapes and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are key factors in predicting reactivity.

Electron Density Distribution: These calculations reveal how electron density is distributed across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Geometry: Ab initio methods can accurately predict bond lengths, bond angles, and dihedral angles for the ground state and transition states of the molecule.

While computationally more intensive than DFT, methods like Møller-Plesset (MP) perturbation theory and Configuration-Interaction (CI) provide highly accurate results for smaller systems and can serve as benchmarks for other methods. dtic.mil The application of these methods provides a fundamental understanding of the electronic properties that govern the reactivity and physical characteristics of this compound.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Mechanistic Predictions and Reaction Pathway Elucidation

Computational modeling is instrumental in predicting reaction mechanisms that are difficult to probe experimentally. By mapping out potential energy surfaces, researchers can identify the most likely pathways for a molecule's formation, decomposition, or reaction. mdpi.com

The thermal decomposition of larger per- and polyfluoroalkyl substances (PFAS) is a significant source of smaller, volatile perfluoroalkenes. nih.govnsf.gov Computational studies have been vital in understanding the complex mechanisms involved. High-level calculations on the thermal degradation of perfluoroalkyl carboxylic acids (PFCAs), for example, show that the process is initiated by C-C bond homolytic cleavage. acs.orgnih.govnsf.gov

The resulting carbon-centered radicals can then undergo several competing reactions:

β-Scission: Cleavage of a C-C bond beta to the radical center, leading to a shorter perfluoroalkene and a new radical. This pathway has activation energies in the range of 30-40 kcal/mol. nih.govnsf.gov

Fluorine Atom Shifts: An F atom can migrate to the radical center, forming an isomeric radical. This process has activation energies of approximately 30-45 kcal/mol. nih.govnsf.gov

•F Loss: The radical can lose a fluorine atom to form a perfluoroalkene. nih.govnsf.gov

These computational models provide crucial insights into the formation of perfluoroalkenes like this compound from larger precursors under thermal stress. nih.govnsf.gov Another computationally modeled formation pathway is the reaction of PFCAs with aluminum oxide, which can produce the corresponding 1H-perfluoroalkene. mdpi.com

While specific computational studies on the polymerization of this compound are not widely available, the methodologies for modeling olefin polymerization are well-established. frontiersin.orgmdpi.com DFT calculations are commonly used to investigate the mechanisms of polymerization catalyzed by transition metal complexes. frontiersin.org

These computational studies can provide detailed information on:

Initiation: The initial reaction between the catalyst and the monomer.

Propagation: The stepwise addition of monomer units to the growing polymer chain. Calculations can reveal the regio- and stereoselectivity of this step, explaining the resulting polymer microstructure. frontiersin.org

Chain Termination and Transfer: Reactions that stop the growth of a polymer chain, which are crucial for determining the final molecular weight of the polymer. frontiersin.orgmdpi.com

By modeling the energy profiles of these different steps, researchers can understand catalyst activity, polymer properties, and the effect of side reactions. frontiersin.org Such computational approaches could be directly applied to predict the polymerizability of this compound and guide the design of suitable catalysts.

Modeling Thermal Decomposition and Formation Pathways of Perfluoroalkenes

Structure-Reactivity Relationship Studies

Structure-reactivity relationships describe how a molecule's structure influences its chemical reactivity. numberanalytics.comnih.gov Computational chemistry offers a quantitative approach to understanding these relationships by calculating molecular descriptors and modeling reaction pathways. rsc.orgchemrxiv.org

For this compound, key structural features influencing its reactivity include:

The C=C Double Bond: This is a site of high electron density, making it susceptible to electrophilic addition and radical addition reactions.

The Vinylic Hydrogen Atom: The presence of a C-H bond provides a site for hydrogen abstraction or dehydrofluorination reactions, a key difference from fully fluorinated alkenes.

The Perfluoroalkyl Chain (-C4F9): This long, electron-withdrawing chain significantly influences the electronic properties of the double bond. It makes the carbon atoms of the double bond more electrophilic and can affect the stability of reaction intermediates.

Computational methods can quantify these effects by calculating properties such as:

Atomic Charges: To identify electrophilic and nucleophilic sites.

Frontier Molecular Orbital (HOMO/LUMO) Energies: To predict reactivity towards electron donors and acceptors.

Steric Descriptors: Such as buried volume, which can quantify how the steric bulk of the molecule affects its ability to react. chemrxiv.org

By correlating these computed descriptors with experimental or calculated reaction rates for a series of related molecules, quantitative structure-reactivity relationships (QSRRs) can be developed. chemrxiv.org These models are valuable for predicting the reactivity of new compounds and for designing molecules with desired chemical properties.

Conformational Analysis of Perfluorinated Olefins

The conformational analysis of perfluorinated olefins is influenced by several factors, including steric hindrance between the large fluorine atoms and electrostatic interactions arising from the highly polarized C-F bonds. In the case of this compound, rotation around the C2-C3 and subsequent carbon-carbon bonds in the perfluorobutyl chain will define a series of rotamers with varying energies.

Table 1: Calculated Rotational Energy Barriers for a Model Perfluoroalkane

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| C-C (internal) | DFT (B3LYP/6-31G) | 4.5 - 5.5 |

| C-C (terminal) | DFT (B3LYP/6-31G) | 3.0 - 4.0 |

This data is representative and based on calculations for similar short-chain perfluoroalkanes. The actual values for this compound may vary.

The vinyl group in this compound introduces additional complexity. The orientation of the perfluorobutyl chain relative to the double bond can be described by the dihedral angle. Computational studies on related systems suggest that conformations that minimize steric interactions between the perfluoroalkyl group and the vinylic fluorine atom are generally favored.

Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic effects of the fluorine atoms. The high electronegativity of fluorine leads to a significant inductive effect (-I), withdrawing electron density from the carbon skeleton. This effect is most pronounced at the double bond, making it electron-deficient and susceptible to nucleophilic attack.

Molecular modeling and theoretical calculations can quantify these electronic effects by computing molecular properties such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. Studies on fluoroalkenes have shown that the carbon atoms of the double bond bear a partial positive charge, with the internal carbon (C2) often being more electrophilic than the terminal carbon (C1) due to the cumulative inductive effect of the perfluoroalkyl chain. nih.gov

Table 2: Calculated Mulliken Atomic Charges on the Vinylic Carbons of a Model Fluoroalkene

| Atom | Method | Calculated Charge (a.u.) |

| C1 (CHF=) | DFT (B3LYP/6-31G) | +0.15 to +0.25 |

| C2 (-CF=) | DFT (B3LYP/6-31G) | +0.25 to +0.35 |

This data is for a representative short-chain internal fluoroalkene and illustrates the general trend. The specific charge distribution in this compound will depend on its exact geometry.

The electron-deficient nature of the double bond in this compound makes it a poor candidate for electrophilic addition, a common reaction for non-fluorinated alkenes. nih.gov Instead, it is prone to react with nucleophiles. The regioselectivity of nucleophilic attack can also be predicted from computational models, which often show that the attack preferentially occurs at the more electrophilic carbon atom of the double bond.

Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) provide insights into the reactivity. For perfluorinated olefins, the LUMO energy is typically low, indicating a high susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule.

Research Applications of 1h Perfluorohex 1 Ene Derivatives in Materials Science and Engineering

Proton Exchange Membrane (PEM) Technologies

Proton exchange membrane (PEM) fuel cells are a critical technology for clean energy conversion, relying on a polymer membrane that selectively transports protons while acting as an electronic insulator. fluorine1.ruacs.org The development of new membrane materials that can operate under demanding conditions with high efficiency and durability is a primary focus of research. chromistechnologies.comnih.gov Derivatives of 1H-Perfluorohex-1-ene are being explored to create next-generation PEMs with enhanced properties.

A key strategy in developing novel PEMs involves the synthesis of new perfluorinated monomers bearing acid groups for proton transport. nih.gov Researchers have successfully used perfluorohex-1-ene (B1329354), a close relative of this compound, as a starting material for this purpose. One approach involves the direct functionalization of the perfluoroalkene with a sulfonic group via nucleophilic displacement. Specifically, perfluoro-hex-2-ensulfonate has been prepared by reacting perfluorohex-1-ene with sodium sulfite (B76179). nih.govfluorine1.ru This reaction, however, can also lead to an addition reaction across the double bond as an undesirable side product. nih.govfluorine1.ru The resulting perfluorinated sulfonic esters are considered potential precursors for polymerization to form the backbone of a proton-conducting membrane. fluorine1.ru

In a different approach, fluorinated proton-exchange membranes have been synthesized based on graft copolymers of dehydrofluorinated polyvinylidene fluoride (B91410) (PVDF), a sulfonated monomer (3-sulfopropyl acrylate (B77674) or SPA), and 1H, 1H, 2H-perfluoro-1-hexene (PFH), a hydrogen-containing derivative of the target compound. researchgate.net The synthesis involves creating a PVDF backbone with unsaturated sites that can then react with the other monomers via free radical copolymerization to form the final membrane material. researchgate.net These studies demonstrate that derivatives originating from the perfluorohexene structure can be chemically modified and integrated into complex polymer architectures designed for proton conduction.

The incorporation of 1H, 1H, 2H-perfluoro-1-hexene (PFH) into a PVDF-g-SPA copolymer serves precisely this role. researchgate.net The PFH component is hydrophobic and contributes to the structural framework of the membrane. researchgate.net A study comparing a membrane without PFH (PEM-RCF) and one with PFH (PEM-RCF-2) revealed differences in their physical properties, highlighting the impact of the fluorinated spacer. researchgate.net While both membranes showed similar, relatively low degrees of crystallinity, the presence of the fluorinated spacer can influence key parameters like water uptake and dimensional stability, which are critical for fuel cell performance. researchgate.netfraunhofer.de The strategic inclusion of such fluorinated spacers allows for fine-tuning of the membrane's structural and electrochemical properties, separating the requirements for proton exchange from the structural integrity of the polymer matrix. chromistechnologies.com

Table 1: Physicochemical Properties of PEMs with and without a Fluorinated Spacer A comparison of a polyvinylidene fluoride-based membrane (PEM-RCF) and a similar membrane incorporating a 1H, 1H, 2H-Perfluoro-1-hexene spacer (PEM-RCF-2). Data sourced from researchgate.net.

| Property | PEM-RCF (without PFH spacer) | PEM-RCF-2 (with PFH spacer) |

|---|---|---|

| Crystallinity Degree (%) | 17 | 16 |

| Crystallite Grain Size (nm) | 5 | 6 |

Development of Next-Generation Proton-Conducting Membranes

Advanced Optical Materials and Devices

Fluoropolymers are highly sought after for applications in optics and photonics due to their exceptional transparency, low refractive index, and low material dispersion in the near-infrared telecommunication wavelengths. fluorine1.ruagc.com The substitution of hydrogen with fluorine atoms minimizes light absorption, while an amorphous (non-crystalline) structure reduces light scattering. fluorine1.ru Homopolymers and copolymers of perfluorohex-1-ene have been synthesized and shown to be promising materials for fabricating advanced optical components. fluorine1.rufluorine1.ru

Optical waveguides are fundamental components that guide light in integrated optical circuits. scribd.com The fabrication of these elements requires materials with precisely controlled refractive indices and high transparency to minimize signal loss. researchgate.netfraunhofer.de Copolymers of perfluorohex-1-ene (H1) and perfluoro-2,2-dimethyl-1,3-dioxole (D1) have been synthesized and identified as highly promising for creating waveguide elements. fluorine1.ru

These copolymers can be dissolved in perfluorinated solvents and are capable of forming films, which is a critical processing characteristic for device fabrication. fluorine1.ru Their low refractive index makes them suitable for use as a waveguide shell or cladding material in optical data buses or for high-aperture quartz fibers. fluorine1.ru The general process for creating polymer waveguides can involve techniques like laser ablation or photolithography to define core and cladding structures on a substrate. echemi.comscipoly.com The tunable refractive index and high optical transparency of perfluorohex-1-ene-based polymers make them excellent candidates for the core or cladding material in such devices. fluorine1.rufraunhofer.de

The design of new polymers for photonics focuses on achieving specific optical properties, primarily a low refractive index and high transparency across a wide wavelength range. agc.com Research has demonstrated that perfluorohex-1-ene is a valuable monomer for this purpose. While it is difficult to polymerize under normal conditions due to steric hindrance, a homopolymer has been successfully synthesized using an ultrahigh pressure method (15-16 kbar). fluorine1.rufluorine1.ru The resulting poly(perfluorohex-1-ene) is soluble in perfluorinated solvents and has a low refractive index in the range of 1.334-1.340 in the visible spectrum. fluorine1.rufluorine1.ru

Furthermore, copolymers of perfluorohex-1-ene and perfluoro-2,2-dimethyl-1,3-dioxole are amorphous when the perfluorohex-1-ene content is below 35 mol%, a key feature for optical clarity. fluorine1.ru These amorphous copolymers exhibit high optical transparency in the visible and near-infrared regions and have a very low refractive index, ranging from 1.29 to 1.30. fluorine1.ru The refractive index can be tuned by varying the molar concentration of the perfluorohex-1-ene in the copolymer, allowing for precise control over the material's optical properties to meet the design requirements of specific photonic applications. fluorine1.ruresearchgate.net

Table 2: Refractive Index of Perfluorohex-1-ene-Based Polymers Data for homopolymer and copolymers synthesized under ultrahigh pressure, measured at a wavelength of 632.8 nm. Data sourced from fluorine1.rufluorine1.rufluorine1.ru.

| Polymer Type | Molar Content of Perfluorohex-1-ene (x) | Refractive Index (n) |

|---|---|---|

| Homopolymer | 1.0 | ~1.334 - 1.340 |

| Copolymer (with Perfluoro-2,2-dimethyl-1,3-dioxole) | ~0.10 | ~1.292 |

| ~0.20 | ~1.295 | |

| ~0.30 | ~1.299 |

Fabrication of Integrated Optical Waveguide Elements

High-Performance Polymer Composites and Functional Coatings

The inherent properties of fluoropolymers, such as chemical resistance and low surface energy, make them ideal for use in high-performance composites and as functional additives in coatings. solvay.comresearchgate.netmdpi.com Derivatives of this compound are utilized to create polymers that can serve as either the matrix in a composite material or as a surface-modifying agent.

High-performance polymer composites combine a polymer matrix with a reinforcing filler (like glass or carbon fibers) to achieve mechanical and functional properties superior to the individual components. researchgate.netmdpi.com The polymers and copolymers derived from perfluorohex-1-ene, with their high thermal stability and chemical inertness, are suitable candidates for the matrix phase in advanced composites intended for demanding environments. fluorine1.rupolymerupdateacademy.com

In the realm of functional coatings, fluorinated additives are used to impart a range of desirable surface properties. solvay.com These include reducing surface energy to create easy-to-clean or anti-graffiti surfaces, providing exceptional oil and stain repellency (oleophobicity), and lowering the coefficient of friction for self-lubricating applications. solvay.comCurrent time information in Bangalore, IN. A hydrogenated derivative, 1H,1H,2H-Perfluorohex-1-ene, also known as (perfluorobutyl)ethylene, is specifically used to create fluoropolymers for coating applications, leveraging these characteristic benefits. echemi.com These coatings can enhance the performance and lifespan of technical goods across various industries, from aerospace to electronics. Current time information in Bangalore, IN.oceanit.com

Incorporation into Specialized Fluoropolymer Systems

Research has been conducted on synthesizing novel perfluorinated monomers from this compound for potential use in specialized fluoropolymer systems, such as proton exchange membranes (PEMs). mdpi.com PEMs are critical components in fuel cells, requiring materials with high proton conductivity and stability, properties for which fluoropolymers like Nafion® are known. mdpi.com

In one synthetic approach, this compound was reacted with sodium sulfite to prepare a perfluorohexene sulfonate derivative. mdpi.com This reaction, however, yielded a mix of the desired allylic product and a saturated sulfonic salt byproduct from addition to the double bond. mdpi.com The subsequent esterification of the sulfonate salt intermediate produced Methyl perfluorohex-2-ene-1-sulfonate. mdpi.com The goal of this research is to create monomers that possess acidic functionalities necessary for proton transport, which can then be polymerized to form new membrane materials. mdpi.com The inclusion of a double bond in the monomer structure is intended to facilitate polymerization under vacuum conditions. researchgate.net This line of research demonstrates the role of this compound as a foundational molecule for building functional fluoropolymers.

Table 1: Synthesis of a Functional Monomer from this compound

| Reactant | Reagent | Product | Application Area | Reference |

|---|

Surface Engineering and Coating Development

Surface engineering aims to modify the properties of a material's surface for improved performance, such as wear resistance, corrosion protection, or achieving specific functional properties like hydrophobicity. tecnalia.comuobabylon.edu.iq The development of smart coatings that respond to external stimuli is a significant trend in this field. eura-ag.com Fluorinated compounds are often used to create low-energy surfaces that repel water and oils.

While direct, extensive research on the application of this compound in commercial coatings is not widely documented, its derivatives are investigated within the broader context of creating functional polymer films. The principles of organic chemistry are integral to designing materials with unique characteristics. researchgate.net The polymerization of fluorinated monomers is a key strategy for producing coatings that can impart properties such as self-cleaning or anti-frosting. tecnalia.com For example, photopolymerizable mixtures containing ionic monomers and cross-linking agents can form polyelectrolyte polymer films with high water contact angles, indicating superhydrophobic surfaces. google.com The development of such materials often involves leveraging the unique chemical properties of fluorinated building blocks to create advanced surfaces for a variety of technological applications. novapublishers.commdpi.com

Environmental Remediation Research Context

The extreme persistence of per- and polyfluoroalkyl substances (PFAS) in the environment is a major concern. esaknowledgebase.comtechnologynetworks.com This has driven research into effective methods for their degradation and has also highlighted the formation of various byproducts, including perfluoroalkenes.

Formation as a Byproduct in Per- and Polyfluoroalkyl Substances (PFAS) Degradation

Research has identified this compound as a significant byproduct in the degradation of certain PFAS, particularly perfluorohexanoic acid (PFHxA). mdpi.comtoxicdocs.org One effective degradation method is mechanochemistry, which involves milling chemicals together to induce reactions. mdpi.com

In a notable study, the co-grinding of PFHxA with aluminum oxide (Al₂O₃) in a planetary ball mill resulted in the quantitative conversion of PFHxA to this compound. mdpi.comtoxicdocs.org This transformation represents a novel approach where, instead of complete mineralization, the PFAS compound is converted into a fluorinated building block. mdpi.com Similar conversions were observed for other short-chain perfluoroalkyl carboxylic acids (PFCAs), such as perfluorobutanoic acid (PFBA), which yielded 1H-perfluorobut-1-ene. mdpi.com The identification of these alkene products was confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comtoxicdocs.org